molecular formula C18H20N2O B5834306 N-phenyl-4-(pyrrolidin-1-ylmethyl)benzamide

N-phenyl-4-(pyrrolidin-1-ylmethyl)benzamide

Cat. No.: B5834306
M. Wt: 280.4 g/mol
InChI Key: ZBNQWVHLQLOUIA-UHFFFAOYSA-N
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Description

N-phenyl-4-(pyrrolidin-1-ylmethyl)benzamide is a compound that features a benzamide core with a phenyl group and a pyrrolidin-1-ylmethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-4-(pyrrolidin-1-ylmethyl)benzamide typically involves the Mannich reaction. This reaction is a three-component condensation involving an amine, formaldehyde, and a compound containing an active hydrogen atom. In this case, benzamide, pyrrolidine, and benzaldehyde are used . The reaction is carried out in an ethanolic solution with constant stirring in an ice bath to maintain a low temperature and control the reaction rate .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the Mannich reaction is scalable and can be adapted for industrial synthesis. The use of high-purity reagents and controlled reaction conditions ensures the production of the compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

N-phenyl-4-(pyrrolidin-1-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield amines.

Scientific Research Applications

N-phenyl-4-(pyrrolidin-1-ylmethyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-phenyl-4-(pyrrolidin-1-ylmethyl)benzamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to proteins and enzymes, potentially inhibiting their activity. This interaction can affect various biological pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of a benzamide core with a phenyl group and a pyrrolidin-1-ylmethyl substituent. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-phenyl-4-(pyrrolidin-1-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O/c21-18(19-17-6-2-1-3-7-17)16-10-8-15(9-11-16)14-20-12-4-5-13-20/h1-3,6-11H,4-5,12-14H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBNQWVHLQLOUIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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